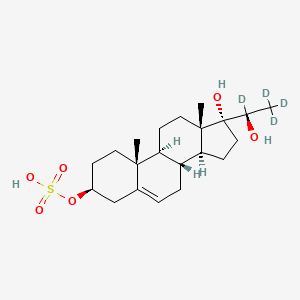
(3beta,20S)-Pregn-5-ene-3,17,20-triol sulfate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3” is a unique chemical entity with significant importance in various scientific fields It is known for its distinctive properties and versatile applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(3” involves several methodologies. One common approach is the reaction of a metal with an organic halide, which forms a metal-carbon bond . Another method is metathesis, where an organometallic compound reacts with a binary halide . Hydrometallation, involving the addition of a metal hydride to an alkene, is also a widely used synthetic route .
Industrial Production Methods: In industrial settings, the production of compound “(3” often involves large-scale reactions under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness. For instance, the use of green solvents and catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Compound “(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties.
Common Reagents and Conditions: Oxidation reactions typically involve reagents like potassium permanganate or chromium trioxide . Reduction reactions may use hydrogen gas in the presence of a catalyst such as palladium . Substitution reactions often require halogenating agents like chlorine or bromine .
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Compound “(3” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes . In medicine, it has potential therapeutic applications due to its bioactive properties . Industrially, it is used in the production of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of compound “(3” involves its interaction with specific molecular targets. It can activate or inhibit certain pathways, leading to various biological effects . For instance, it may bind to receptors or enzymes, altering their activity and triggering downstream signaling events .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “(3” include other organometallic compounds and small molecules with comparable structures . Examples include compounds with metal-carbon bonds or those used in similar applications .
Uniqueness: What sets compound “(3” apart is its unique combination of properties, such as its reactivity, stability, and versatility. These characteristics make it particularly valuable for specific applications where other compounds may not perform as effectively .
Properties
Molecular Formula |
C21H34O6S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-23H,5-12H2,1-3H3,(H,24,25,26)/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |
InChI Key |
CKLXFJGOYPIIKV-RKJNAOMNSA-N |
Isomeric SMILES |
[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


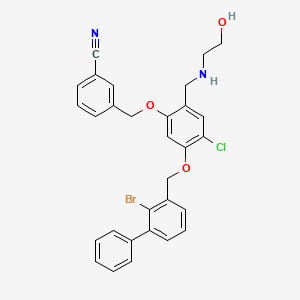
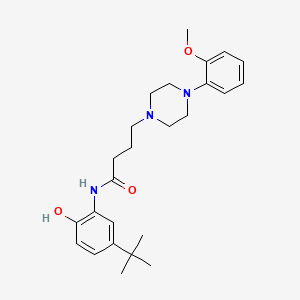
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
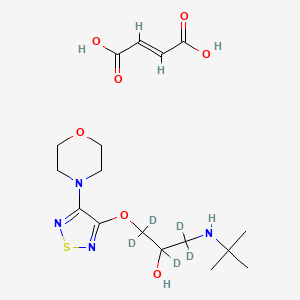
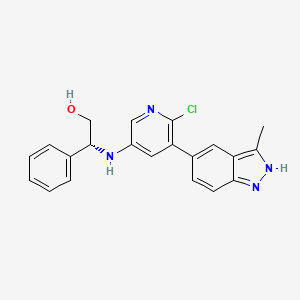
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)

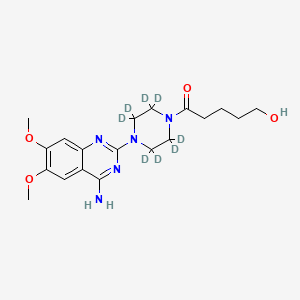
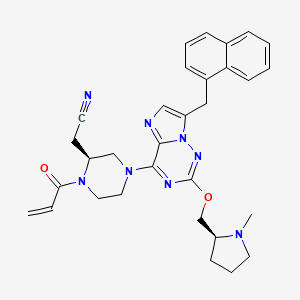
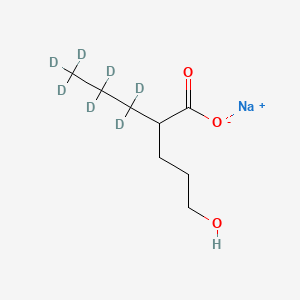

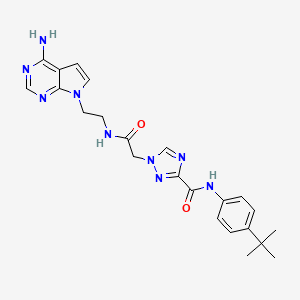
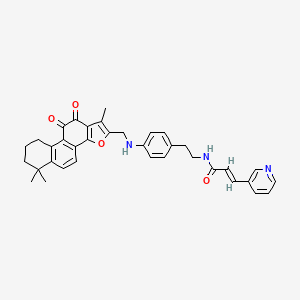
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
